(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride
Overview
Description
(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride: . This compound features a thiazole ring, a piperidine ring, and a chloro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 2-chloro-thiazole with piperidin-4-ylmethylamine under specific conditions to form the desired compound. The reaction conditions may vary, but they often involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required volumes and conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the thiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with different oxidation states, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical processes.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
List of Similar Compounds
(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
2-Chloro-thiazole derivatives
Piperidine derivatives
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S.ClH/c11-10-14-7-9(15-10)6-13-5-8-1-3-12-4-2-8;/h7-8,12-13H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNMYBDQGSBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CN=C(S2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-99-4 | |
Record name | 4-Piperidinemethanamine, N-[(2-chloro-5-thiazolyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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